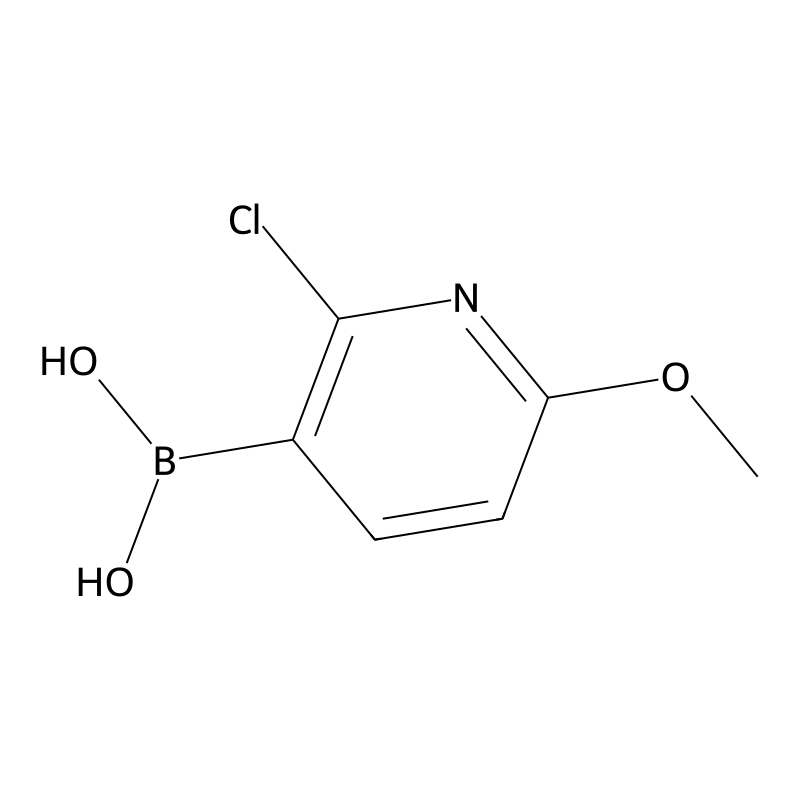

(2-Chloro-6-methoxypyridin-3-yl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Applications in Suzuki-Miyaura Couplings

Suzuki-Miyaura couplings involve the reaction between an organic halide (RX) and a boronic acid (R'B(OH)2) in the presence of a palladium catalyst to form a new carbon-carbon bond (C-C). (2-Chloro-6-methoxypyridin-3-yl)boronic acid can act as the boronic acid component in these reactions, allowing researchers to introduce the 2-chloro-6-methoxy pyridine moiety into various organic molecules []. This strategy is valuable for synthesizing complex molecules with potential applications in medicinal chemistry, materials science, and other fields.

The primary chemical reaction involving (2-Chloro-6-methoxypyridin-3-yl)boronic acid is the Suzuki-Miyaura coupling reaction, which facilitates the formation of biaryl compounds through the coupling of aryl halides with boronic acids. This reaction is characterized by its mild conditions and tolerance to various functional groups, making it a preferred method for constructing complex organic molecules. The mechanism involves transmetalation, where the boronic acid interacts with palladium catalysts to form new carbon-carbon bonds .

The synthesis of (2-Chloro-6-methoxypyridin-3-yl)boronic acid typically involves:

- Hydroboration Method: This method includes the reaction of 2-chloro-6-methoxypyridine with a boronic ester or boronic acid under catalytic conditions.

- Cross-Coupling Reactions: It can also be synthesized via cross-coupling reactions where it acts as a coupling partner in the presence of transition metal catalysts.

In industrial settings, automated reactors and advanced purification techniques such as crystallization and chromatography are employed to ensure high yield and purity .

(2-Chloro-6-methoxypyridin-3-yl)boronic acid has diverse applications across various fields:

- Organic Synthesis: It serves as a critical reagent in the formation of complex organic molecules through cross-coupling reactions.

- Pharmaceutical Development: The compound is utilized in synthesizing biologically active molecules and therapeutic agents.

- Agrochemicals: It plays a role in developing agrochemicals and dyes due to its reactivity profile .

The interaction studies involving (2-Chloro-6-methoxypyridin-3-yl)boronic acid primarily focus on its role in catalyzing reactions rather than direct biological interactions. Its ability to form stable complexes with transition metals enhances its utility in synthetic chemistry, particularly in coupling reactions. Further research could elucidate its potential interactions with biological systems, providing insights into novel applications .

Several compounds share structural similarities with (2-Chloro-6-methoxypyridin-3-yl)boronic acid, which can be compared based on their substituents and reactivity:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 6-Chloro-2-methylpyridine-3-boronic acid | Contains a methyl group instead of a methoxy group | Different electronic properties affecting reactivity |

| 2,6-Dimethoxypyridine-3-boronic acid | Contains two methoxy groups | Increased steric hindrance may affect reactivity |

| 2-Chloro-4-methoxypyridine-3-boronic acid | Chlorine at position 2 instead of position 6 | Variation in substitution pattern alters reactivity |

Uniqueness: The presence of both chlorine and methoxy substituents on the pyridine ring gives (2-Chloro-6-methoxypyridin-3-yl)boronic acid distinct reactivity and selectivity in

The discovery of boronic acids traces back to the 19th century, with Edward Frankland synthesizing ethylboronic acid in 1860 through the reaction of diethylzinc and triethyl borate. The systematic study of organoboron compounds expanded in the 20th century, driven by their utility in hydroboration-oxidation and Suzuki-Miyaura coupling. While specific records of (2-chloro-6-methoxypyridin-3-yl)boronic acid’s synthesis are sparse, its development aligns with advancements in directed metallation and halogen-metal exchange strategies for pyridine derivatives.

Classification within Organoboron Chemistry

(2-Chloro-6-methoxypyridin-3-yl)boronic acid belongs to the heteroaryl boronic acid subclass, characterized by a boronic acid group (B(OH)₂) attached to a nitrogen-containing aromatic ring. Key features include:

| Property | Description |

|---|---|

| Core Structure | Pyridine ring with boronic acid at position 3, chlorine at position 2, methoxy at position 6 |

| Functional Groups | Boronic acid (B(OH)₂), aromatic nitrogen, chloro, methoxy |

| Reactivity | Participates in transmetallation, nucleophilic substitution, and cross-coupling |

This classification underscores its role as a Lewis acid and transmetalation partner in palladium-catalyzed reactions.

Position in Modern Synthetic Organic Chemistry

The compound’s significance lies in its ability to introduce heteroaryl fragments into target molecules. Its applications include:

- Drug Discovery: Construction of bioactive molecules with nitrogen-containing scaffolds (e.g., kinase inhibitors, antivirals).

- Materials Science: Synthesis of π-conjugated polymers and optoelectronic materials via cross-coupling.

- Catalysis: Use in asymmetric catalysis and ligand design due to its modifiable boronic acid group.

Significance in Cross-Coupling Methodologies

(2-Chloro-6-methoxypyridin-3-yl)boronic acid is a key reagent in Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds between aryl/heteroaryl partners. Its utility is exemplified by:

| Application | Example Reaction |

|---|---|

| Biaryl Synthesis | Coupling with aryl halides to form 3-pyridyl derivatives |

| Heterocycle Functionalization | Installation of pyridine motifs in pharmaceutical intermediates |

| Regioselective Coupling | Site-specific bond formation in polyhalogenated substrates |

(2-Chloro-6-methoxypyridin-3-yl)boronic acid represents a heterocyclic organoboron compound featuring a pyridine ring system with three distinct substituents positioned at specific locations around the aromatic core [1] [2]. The molecular formula C₆H₇BClNO₃ with a molecular weight of 187.39 g/mol reflects the presence of a methoxy group at the 2-position, a boronic acid functionality at the 3-position, and a chlorine atom at the 6-position of the pyridine ring [1] [3]. The structural arrangement provides the molecule with unique reactivity profiles that distinguish it from other pyridinylboronic acid derivatives [4].

Bond Angles and Molecular Geometry

The molecular geometry of (2-Chloro-6-methoxypyridin-3-yl)boronic acid is characterized by the trigonal planar configuration around the boron center, which is typical for boronic acids under neutral conditions [5] [6]. In this hybridization state, the boron atom adopts sp² hybridization with bond angles approaching 120° around the boron center [5] [7]. The tetrahedral character of the boron atom can be evaluated using established geometric parameters, where values close to 0% indicate trigonal planar geometry and values approaching 100% suggest tetrahedral coordination [7].

The pyridine ring maintains its characteristic planar geometry with internal bond angles of approximately 120° for the carbon-nitrogen and carbon-carbon bonds within the aromatic system [8]. The boronic acid substituent exhibits a specific orientation relative to the pyridine ring, with the dihedral angle between the boronic acid group and the aromatic plane influencing both the electronic properties and spectroscopic characteristics of the compound [9] [8].

Crystal Structure Analysis

Crystal structure determinations of related pyridinylboronic acid compounds reveal important structural features that can be extrapolated to (2-Chloro-6-methoxypyridin-3-yl)boronic acid [9] [10]. The boronic acid functional group typically adopts a syn-anti conformation in the solid state, where one hydroxyl group is positioned syn to the aromatic ring while the other adopts an anti orientation [9]. This conformation is stabilized by intramolecular and intermolecular hydrogen bonding interactions.

The crystal packing of boronic acids frequently involves the formation of centrosymmetric dimers through hydrogen bonding between boronic acid groups, creating characteristic ring motifs [9] [10]. These dimeric structures are linked by additional hydrogen bonding interactions involving the pyridine nitrogen and methoxy oxygen atoms, resulting in extended supramolecular networks [10] [11]. The presence of the chlorine substituent introduces additional halogen bonding interactions that can influence the overall crystal packing arrangement [9].

Electronic Distribution and Implications

The electronic structure of (2-Chloro-6-methoxypyridin-3-yl)boronic acid is characterized by the distribution of electron density across the molecular framework, with significant implications for its chemical reactivity [5] [12] [6]. The boronic acid group functions as an electron-accepting center, while the methoxy substituent acts as an electron-donating group through mesomeric effects [6]. The chlorine atom exhibits electron-withdrawing properties through both inductive and mesomeric mechanisms [5].

The highest occupied molecular orbital (HOMO) is primarily localized on the pyridine ring system and the methoxy substituent, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the boronic acid moiety and the pyridine ring [5] [6]. This electronic distribution facilitates charge transfer processes from the electron-rich regions to the electron-deficient boronic acid center [6]. The electronic configuration influences the compound's spectroscopic properties and its ability to participate in various chemical transformations [12].

Physical Properties

Appearance and Physical State

(2-Chloro-6-methoxypyridin-3-yl)boronic acid exists as a white to off-white crystalline solid at room temperature [13] [14]. The compound exhibits the characteristic appearance of boronic acid derivatives, forming well-defined crystals that can be isolated through standard crystallization procedures [13]. The solid-state form is stable under normal atmospheric conditions when stored appropriately, maintaining its crystalline integrity over extended periods [13] [14].

The physical appearance can vary slightly depending on the purity and crystallization conditions, with high-purity samples typically displaying a bright white coloration [15]. The compound's physical state remains consistent across different synthetic batches, indicating reproducible crystallization behavior [13] [14].

Melting Point and Thermal Behavior

The melting point of (2-Chloro-6-methoxypyridin-3-yl)boronic acid has been reported to exceed 144°C with decomposition [13] [14] [16]. This thermal behavior is characteristic of boronic acids, which often undergo decomposition near their melting points due to the thermal instability of the boronic acid functional group [13]. The decomposition process typically involves the elimination of water molecules and the formation of boronic anhydride species [17].

| Property | Value | Reference |

|---|---|---|

| Melting Point | >144°C (with decomposition) | [13] [14] |

| Boiling Point | 354.5 ± 52.0°C (predicted) | [13] |

| Decomposition | Occurs near melting point | [13] [14] |

The predicted boiling point of 354.5°C represents a theoretical value calculated using computational methods, as direct experimental determination is complicated by thermal decomposition [13]. The thermal stability profile suggests that the compound should be handled and stored at temperatures well below its decomposition point to maintain structural integrity [14].

Solubility Profile in Various Solvents

The solubility characteristics of (2-Chloro-6-methoxypyridin-3-yl)boronic acid reflect the amphiphilic nature of the molecule, containing both polar and nonpolar structural elements [13] [18] [19]. The compound exhibits moderate solubility in polar protic solvents such as methanol, where hydrogen bonding interactions between the boronic acid group and the solvent molecules facilitate dissolution [13] [18].

In dimethyl sulfoxide, the compound demonstrates enhanced solubility due to the ability of this polar aprotic solvent to effectively solvate both the boronic acid functionality and the aromatic ring system [13]. The solubility in water is limited, as is typical for boronic acid derivatives with aromatic substituents [19]. The presence of the methoxy and chloro substituents influences the overall polarity and solubility behavior compared to unsubstituted pyridinylboronic acids [18].

| Solvent | Solubility | Observations | Reference |

|---|---|---|---|

| Methanol | Slightly soluble | Hydrogen bonding facilitated | [13] [18] |

| DMSO | Slightly soluble | Enhanced solvation | [13] |

| Water | Slightly soluble | Limited due to aromatic character | [19] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Features (¹H, ¹³C, ¹¹B)

The nuclear magnetic resonance spectroscopic profile of (2-Chloro-6-methoxypyridin-3-yl)boronic acid provides detailed structural information through characteristic chemical shifts and coupling patterns [15] [20] [21]. In ¹H nuclear magnetic resonance spectroscopy, the aromatic protons of the pyridine ring appear as distinct signals in the aromatic region, typically between 7.0 and 8.5 parts per million [15] [22]. The methoxy group protons generate a characteristic singlet around 3.8-4.0 parts per million, while the boronic acid hydroxyl protons appear as exchangeable signals that may be broadened due to rapid exchange processes [22] [23].

The ¹³C nuclear magnetic resonance spectrum exhibits signals corresponding to the aromatic carbon atoms of the pyridine ring, with the carbon bearing the boronic acid group typically appearing at a characteristic downfield position [22] [23]. The methoxy carbon resonates around 55-60 parts per million, while the various aromatic carbons show distinct chemical shifts influenced by the electronic effects of the substituents [22].

¹¹B nuclear magnetic resonance spectroscopy provides direct information about the boron environment, with boronic acids typically exhibiting chemical shifts in the range of 18-31 parts per million relative to boron trifluoride diethyl etherate [20] [21]. The chemical shift position reflects the electronic environment around the boron center and can provide insights into hydrogen bonding interactions and the degree of Lewis acid character [20] [21].

| Nucleus | Chemical Shift Range | Characteristic Features | Reference |

|---|---|---|---|

| ¹H | 7.0-8.5 ppm (aromatic) | Pyridine ring protons | [15] [22] |

| ¹H | 3.8-4.0 ppm | Methoxy group | [22] [23] |

| ¹³C | 100-160 ppm | Aromatic carbons | [22] [23] |

| ¹¹B | 18-31 ppm | Boronic acid boron | [20] [21] |

Infrared Spectral Analysis

The infrared spectroscopic characteristics of (2-Chloro-6-methoxypyridin-3-yl)boronic acid reveal distinctive absorption bands corresponding to the various functional groups present in the molecule [8] [17] [24]. The boronic acid hydroxyl groups generate broad absorption bands in the 3200-3600 wavenumber region, reflecting the hydrogen bonding interactions typical of boronic acids [17] [24] [25]. These stretching vibrations often appear as broad, overlapping bands due to the formation of hydrogen-bonded networks in the solid state [17] [24].

The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while the carbon-hydrogen stretching modes of the aromatic system are observed around 3000-3100 wavenumbers [8] [17]. The methoxy group contributes characteristic absorption bands, including carbon-oxygen stretching vibrations around 1000-1300 wavenumbers and carbon-hydrogen stretching modes around 2800-3000 wavenumbers [17] [24].

The boron-oxygen stretching vibrations of the boronic acid group typically appear in the 1200-1400 wavenumber region, providing diagnostic information about the boronic acid functionality [26] [17]. The boron-oxygen-hydrogen deformation modes contribute additional bands in the lower frequency region around 900-1100 wavenumbers [17] [24].

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| OH stretch (boronic acid) | 3200-3600 | Hydrogen-bonded OH | [17] [24] |

| Aromatic C-H stretch | 3000-3100 | Aromatic hydrogen | [8] [17] |

| Aromatic C=C stretch | 1400-1600 | Ring vibrations | [8] [17] |

| B-O stretch | 1200-1400 | Boronic acid group | [26] [17] |

| B-O-H deformation | 900-1100 | Boronic acid modes | [17] [24] |

Mass Spectrometric Behavior

The mass spectrometric fragmentation pattern of (2-Chloro-6-methoxypyridin-3-yl)boronic acid provides valuable structural information through characteristic fragmentation pathways [27] [4] [12]. The molecular ion peak appears at mass-to-charge ratio 187, corresponding to the intact molecule [1] [27]. The isotope pattern reflects the presence of chlorine, boron, and nitrogen atoms, with the chlorine isotopes contributing to the characteristic doublet pattern separated by two mass units [27].

Common fragmentation pathways include the loss of hydroxyl radicals from the boronic acid group, resulting in fragments at lower mass-to-charge ratios [4] [12]. The pyridine ring system tends to remain intact during fragmentation, with substituent losses occurring preferentially [12]. The methoxy group may undergo elimination as methanol or as a methoxy radical, depending on the ionization conditions and internal energy of the molecular ion [4].

Collision-induced dissociation studies reveal the relative stability of different parts of the molecule, with the boronic acid group showing characteristic fragmentation patterns including the formation of boron-containing fragments [12]. The chlorine substituent influences the fragmentation behavior through its electronic effects and may participate in rearrangement processes [4] [12].

| Fragment Type | Mass-to-charge Ratio | Origin | Reference |

|---|---|---|---|

| Molecular ion | 187 | [M]⁺ | [1] [27] |

| Hydroxyl loss | 170 | [M-OH]⁺ | [4] [12] |

| Methoxy loss | 156 | [M-OCH₃]⁺ | [4] |

| Multiple losses | <150 | Various pathways | [12] |

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible spectroscopic properties of (2-Chloro-6-methoxypyridin-3-yl)boronic acid arise from electronic transitions within the aromatic pyridine system and charge transfer interactions involving the substituents [28] [29] [30]. The compound exhibits characteristic absorption bands in the ultraviolet region, primarily associated with π-π* transitions of the aromatic ring system [29] [30]. The presence of the electron-donating methoxy group and electron-withdrawing chlorine and boronic acid substituents influences the position and intensity of these absorption bands [30].

The lowest energy absorption bands typically appear in the 250-350 nanometer region, corresponding to transitions involving the extended π-system of the substituted pyridine ring [29] [30]. The boronic acid group can participate in charge transfer transitions, particularly when the molecule forms complexes with Lewis bases or participates in hydrogen bonding interactions [28] [30].

The molar absorptivity values reflect the allowed nature of the electronic transitions, with the aromatic π-π* transitions showing relatively high extinction coefficients [29] [30]. The substituent effects on the electronic spectrum provide insights into the electronic communication between different parts of the molecule and the degree of conjugation present in the system [30].

| Transition Type | Wavelength Range (nm) | Characteristics | Reference |

|---|---|---|---|

| π-π* (aromatic) | 250-350 | High intensity | [29] [30] |

| Charge transfer | 300-400 | Moderate intensity | [28] [30] |

| n-π* | 350-450 | Low intensity | [30] |

Halogen-Metal Exchange Approaches

Halogen-metal exchange represents one of the most fundamental and versatile approaches for the synthesis of boronic acids, including (2-Chloro-6-methoxypyridin-3-yl)boronic acid. This methodology involves the replacement of a halogen atom (typically bromine or iodine) with a metal (lithium or magnesium), followed by subsequent reaction with an electrophilic boron source [1] [2] [3].

Lithiation-Based Syntheses

Lithiation-based syntheses constitute the cornerstone of halogen-metal exchange methodology for boronic acid preparation. The classical approach involves treatment of the corresponding halopyridine with organolithium reagents such as n-butyllithium or sec-butyllithium at cryogenic temperatures (-78°C), followed by quenching with trialkyl borates such as triisopropyl borate or pinacol borane [4] [5].

The lithiation-borylation methodology, pioneered by Aggarwal and coworkers, has revolutionized this field by enabling the iterative homologation of boronic esters through stereocontrolled 1,2-metalate rearrangements [4]. This approach involves the generation of configurationally stable lithiated carbenoids that can be trapped by boronic esters to form boronate complexes. Upon warming, these complexes undergo stereospecific 1,2-migration to deliver homologated boronic ester products with exceptional stereocontrol [5] [6].

For pyridinyl boronic acids specifically, the lithiation process requires careful consideration of the nitrogen heteroatom, which can coordinate to the lithium reagent and influence both reactivity and regioselectivity [2] [7]. The synthesis typically proceeds through the sequence: (1) formation of the organolithium intermediate via halogen-lithium exchange using 2 equivalents of t-butyllithium in tetrahydrofuran at -78°C, (2) addition of the boron electrophile (typically B(OiPr)₃ or Bpin), and (3) hydrolytic workup to afford the target boronic acid [4] [8].

Magnesium-Mediated Processes

Magnesium-mediated borylation processes offer significant advantages over lithium-based methods, particularly in terms of functional group tolerance and operational simplicity [9] [10]. These methods typically employ Grignard reagents generated either through direct insertion of magnesium metal into the carbon-halogen bond or through halogen-magnesium exchange using preformed organomagnesium reagents [11] [12].

Recent developments have demonstrated that efficient bromine-magnesium exchange can be accomplished under non-cryogenic conditions using isopropylmagnesium chloride (i-PrMgCl) at temperatures ranging from 0°C to room temperature [11] [10]. This approach is particularly advantageous for substrates bearing acidic protons, as the magnesium-mediated process shows improved chemoselectivity compared to lithium-based methods [11].

The magnesium boryl chemistry has been further advanced through the development of nucleophilic magnesium boryl species generated by heterolytic activation of the boron-boron bond in bis(pinacolato)diboron [9] [13] [12]. Treatment of magnesium diboranate complexes with 4-dimethylaminopyridine provides terminal magnesium boryl derivatives that exhibit pronounced nucleophilic character, offering new opportunities for boronic acid synthesis [9].

Selectivity Considerations in Metal Exchange

The regioselectivity of halogen-metal exchange reactions in polyhalogenated pyridine substrates presents unique challenges and opportunities. Quantum mechanical studies have revealed that halogen-metal exchange reactions exhibit distinctive selectivity patterns that differ fundamentally from nucleophilic aromatic substitutions and cross-coupling reactions [14].

For dibromopyridines, halogen-metal exchange preferentially occurs at positions that are influenced by the "String-of-Pearls" shaped LUMO lobes along the carbon-halogen bond [14]. This electronic phenomenon accounts for the observed selectivity patterns and provides predictive capability for reaction planning. The selectivity can be further tuned through the choice of metal reagent, with lithium showing different selectivity patterns compared to magnesium [3].

Temperature control plays a crucial role in selectivity, as lower temperatures favor kinetic control and can prevent competitive reactions such as nucleophilic addition to the pyridine ring or deprotonation of acidic substituents [1] [11]. The use of chelating additives and coordinating solvents can also influence selectivity by altering the aggregation state of the organometallic intermediates [3].

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation represents a powerful strategy for the regioselective synthesis of pyridinyl boronic acids through the strategic placement of directing groups that facilitate selective deprotonation at specific positions [15] [16] [17].

Directing Group Effects

The effectiveness of directed ortho-metallation relies on the presence of heteroatom-containing functional groups that can coordinate to the metalating reagent (typically lithium diisopropylamide or n-butyllithium) and direct deprotonation to the ortho position [17]. Common directing groups include carboxamides, carbamates, methoxy groups, and tertiary amines, each of which exhibits distinct coordination modes and directing abilities [16].

For pyridine substrates, the intrinsic nitrogen heteroatom can serve as a directing group, although its effectiveness depends on the substitution pattern and the electronic nature of other substituents [15]. The combination of exogenous directing groups with the pyridine nitrogen creates opportunities for enhanced regioselectivity and expanded synthetic scope [16].

The mechanism of directed ortho-metallation involves initial coordination of the directing group to the lithium reagent, followed by intramolecular deprotonation facilitated by the proximity effect [17]. This chelation-assisted deprotonation proceeds through a cyclic transition state that enforces the observed regioselectivity [15].

Regioselectivity Optimization

Optimization of regioselectivity in directed ortho-metallation requires careful consideration of multiple factors including the nature of the directing group, the choice of base, reaction temperature, and solvent system [16]. Strong directing groups such as carboxamides typically provide excellent ortho-selectivity, while weaker directing groups may require optimization of reaction conditions [15].

The development of one-pot protocols that combine directed ortho-metallation with borylation has significantly enhanced the synthetic utility of this approach [15] [16]. These protocols avoid the isolation of potentially unstable pyridyl boronic acids and their known propensity toward deboronation, instead proceeding directly to cross-coupling reactions or other transformations [15].

Temperature optimization is particularly critical, as the metallation step typically requires low temperatures (-78°C) to achieve high regioselectivity, while the subsequent borylation may benefit from higher temperatures to ensure complete reaction [16]. The use of appropriate co-solvents and additives can help bridge these temperature requirements [15].

Palladium-Catalyzed Borylation Methods

Palladium-catalyzed borylation represents one of the most widely employed and reliable methods for the synthesis of aryl and heteroaryl boronic acids, offering excellent functional group tolerance and operational simplicity [18] [19] [20] [21].

Cross-Coupling with Tetraalkoxydiborane

The cross-coupling of halopyridines with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis constitutes the most common implementation of this methodology [19] [20]. The reaction typically employs PdCl₂(dppf) as the catalyst precursor, combined with a base such as potassium acetate, and proceeds under mild conditions (80-100°C) in polar aprotic solvents [21] [22].

The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the diboron reagent, and finally reductive elimination to deliver the boronic ester product and regenerate the active catalyst [23]. The choice of base significantly influences the reaction outcome, with potassium acetate providing optimal results for most substrates by facilitating the transmetalation step [19] [20].

Recent developments have focused on expanding the scope to include aryl chlorides, which are typically less reactive than bromides and iodides [21] [22]. The use of electron-rich, sterically hindered phosphine ligands such as XPhos has proven particularly effective for these challenging substrates [22].

Reactions with Dialkoxyhydroborane

The use of dialkoxyhydroboranes such as pinacolborane (HBpin) as boron sources offers an alternative to diboron reagents, with the advantage of requiring only one equivalent of the boron reagent [19] [24] [25]. The reaction mechanism differs from the diboron case, involving initial oxidative addition of the substrate, followed by σ-bond metathesis with the hydroborane reagent [24] [25].

Recent mechanistic studies have revealed distinct activation modes for different types of hydroboranes [24] [25]. Dialkoxyhydroboranes such as HBpin undergo complete boron-hydrogen bond cleavage to form thioborane-supported ruthenium-hydride complexes, while dialkylhydroboranes such as 9-BBN form three-center two-electron complexes with partial retention of the boron-hydrogen bond [24].

The reaction conditions for dialkoxyhydroborane borylation are typically milder than those required for diboron reagents, often proceeding at room temperature or slightly elevated temperatures [19]. This makes the methodology particularly attractive for sensitive substrates that might decompose under harsher conditions [20].

Catalyst and Ligand Optimization

The optimization of palladium catalysts and ligands for borylation reactions has been the subject of extensive research, with particular focus on expanding substrate scope and improving reaction efficiency [26] [22] [27]. The choice of ligand significantly influences both the rate and selectivity of the transformation [26].

Phosphine ligands remain the most widely employed, with bis(diphenylphosphino)ferrocene (dppf) providing excellent general reactivity [21] [22]. For challenging substrates such as electron-rich aryl chlorides, sterically hindered alkylphosphines such as XPhos and SPhos have proven superior [22].

The development of N-heterocyclic carbene (NHC) ligands has opened new possibilities for catalyst design [21]. These ligands offer enhanced thermal stability and can provide improved performance for certain substrate classes, although their use in borylation remains less widespread than phosphine ligands [22].

Recent high-throughput optimization studies have revealed the importance of ligand-to-metal ratios, with excess ligand often providing improved performance for in situ generated catalysts [26] [27]. The order of addition also plays a crucial role, particularly when using air-sensitive ligands or precursors [26].

Transition Metal-Catalyzed C-H Activation

Transition metal-catalyzed carbon-hydrogen activation represents a powerful alternative to traditional halogen-metal exchange approaches, enabling the direct conversion of carbon-hydrogen bonds to carbon-boron bonds without the need for prefunctionalized substrates [28] [29] [30].

Iridium-Catalyzed Approaches

Iridium-catalyzed carbon-hydrogen borylation has emerged as the premier method for the direct borylation of aromatic and heteroaromatic compounds [29] [31] [30]. The reaction typically employs bis(pinacolato)diboron as the boron source and iridium(I) complexes with bipyridine or phenanthroline ligands as catalysts [29] [30].

For heteroarenes, the regioselectivity of iridium-catalyzed borylation follows predictable patterns, with borylation occurring preferentially at positions distal to nitrogen atoms [29] [31]. This selectivity rule has proven remarkably general and enables the prediction of major products for complex polyheteroaromatic substrates [31].

The reaction mechanism involves the formation of trisboryl iridium complexes as the active catalytic species [29]. These complexes undergo oxidative addition of aromatic carbon-hydrogen bonds, followed by reductive elimination to deliver the borylated product [30]. The high selectivity arises from both electronic and steric factors that influence the carbon-hydrogen activation step [31].

Recent developments have focused on expanding the scope to include more challenging heterocyclic substrates and developing conditions for late-stage functionalization of complex molecules [29] [32]. The methodology has been successfully applied to the borylation of pharmaceutical compounds and natural products [31].

Rhodium-Catalyzed Methodologies

Rhodium-catalyzed approaches to carbon-hydrogen borylation offer complementary reactivity to iridium systems, with particular strengths in the functionalization of specific substrate classes [33] [34] [35]. Rhodium catalysts typically show different regioselectivity patterns and can access positions that are challenging for iridium catalysis [36] [35].

The development of photochemical rhodium-catalyzed carbon-hydrogen borylation has opened new possibilities for mild reaction conditions [36]. These systems employ N-heterocyclic carbene-rhodium(I) complexes that can harvest visible light and enable bond breaking and forming processes at room temperature [36].

Rhodium catalysis has also proven effective for decarbonylative borylation reactions, where carbon-oxygen bonds in carboxylic acid derivatives are cleaved to install boryl groups [33] [34] [37]. This approach provides access to boronic acids from readily available carboxylic acid starting materials [37].

Recent advances include the development of rhodium-catalyzed deoxygenation and borylation of ketones, leading to efficient formation of alkenes, vinylboronates, and vinyldiboronates under mild conditions [35]. These reactions feature broad substrate scope and excellent functional group compatibility [35].

Cycloaddition-Based Synthetic Routes

Cycloaddition reactions provide alternative pathways to boronic acid derivatives through the construction of borylated heterocyclic frameworks [38] [39] [40] [41]. These approaches are particularly valuable for generating complex polycyclic boronic acid structures that are difficult to access through traditional methods.

The [4+2] cycloaddition of borate-functionalized alkynes leads to the formation of arylboronic esters in reasonable yields [40]. Cobalt-catalyzed cyclotrimerization reactions using Co₂(CO)₈ or CpCo(CO)₂ as catalysts enable the construction of borylbenzene derivatives from alkylcatechol-, thiocatechol-, and dithiocatechol-bound boronic esters [40].

Recent developments in [2+2] cycloaddition chemistry have demonstrated the synthesis of borylated cyclobutanes through thermal cycloaddition between vinyl boronates and in situ-generated keteniminium salts [41] [42]. The reactions proceed via thermal [2+2]-cycloaddition of keteniminium salts generated from amides of carboxylic acids [42].

Photosensitized [2+2] cycloadditions of alkenylboronates with allylic alcohols enable the synthesis of diverse cyclobutylboronates through temporary coordination mechanisms [39] [41]. The temporary coordination of allylic alcohols to pinacol boronate units allows reactions to proceed intramolecularly with high levels of stereo- and regiocontrol [39].

Scalable Production Considerations

The development of scalable synthetic routes for boronic acids requires careful consideration of safety, cost, environmental impact, and operational efficiency [43] [44] [45] [46] [47].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for the scalable synthesis of boronic acids, offering significant advantages over traditional batch processes [43] [44] [45] [48]. The superior mass and heat transfer characteristics of flow reactors enable precise control of reaction conditions and safe handling of hazardous intermediates [43] [48].

Lithiation-borylation processes have been successfully adapted to flow chemistry, allowing the formation and productive reaction of unstable organolithium intermediates with residence times as short as 0.25 seconds [43] [45]. These ultra-short reaction times, combined with non-cryogenic temperatures (0°C), enable rapid scale-up from discovery chemistry to kilogram-scale production without requiring additional reactors [43] [45].

Flow chemistry platforms have achieved remarkable throughput capabilities, with reports of 180 grams of boronic acid synthesized in one hour [44]. The technology enables real-time analysis of reaction solutions using in-line analyzers suitable for high flow rates, providing immediate feedback for process optimization [44].

Integrated one-flow reactions that combine boronic acid synthesis with subsequent Suzuki coupling have produced pharmaceutical precursors in residence times of 97-143 seconds [44]. This integration eliminates the need for intermediate isolation and purification, significantly improving overall process efficiency [45].

Green Chemistry Approaches

Green chemistry principles have driven the development of more sustainable synthetic approaches to boronic acids, focusing on atom economy, solvent selection, catalyst efficiency, and waste minimization [49] [50] [51] [52] [53].

Photocatalytic borylation methods have eliminated the need for harmful free radical initiators through the use of heterogeneous photocatalysts such as cadmium sulfide nanosheets [49]. These systems enable selective borylation of various alkenes, alkynes, imines, and aromatic compounds under room temperature and light conditions while fully utilizing photogenerated electron-hole pairs [49].

The development of environmentally friendly Miyaura borylations using high concentrations of green solvents under near-neat conditions has reduced environmental impact while maintaining high efficiency [52]. These methods employ relatively low palladium loadings and moderate reaction temperatures, with the capability for one-pot borylation/Suzuki-Miyaura coupling sequences [52].

Water-based reaction systems have been developed for various borylation transformations, taking advantage of water's environmental benignity and unique solvation properties [53] [54]. Aqueous media reactions typically operate at mild temperatures (25-60°C) and offer very high sustainability scores [53].

Solvent-free conditions represent another important green chemistry approach, eliminating organic solvents entirely through the use of neat reaction conditions or mechanochemical processes [53] [54]. Ball-milling techniques have been successfully applied to palladium-catalyzed borylation of aryl halides, completing reactions within 10 minutes while enabling operation in air without large amounts of dry, degassed solvents [55].